Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine
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Overview
Description
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine: is a synthetic compound used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trityl protecting group, and a glutamine residue. This compound is often used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine typically involves multiple steps:
Protection of Glutamine: The glutamine residue is first protected at the amino group with a trityl group.
Coupling Reaction: The protected glutamine is then coupled with 3-aminopropanoic acid using a coupling reagent such as HATU or EDCI in the presence of a base like DIPEA.
Fmoc Protection:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers for efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the trityl group can be removed using acidic conditions such as TFA.
Coupling Reactions: The compound can undergo further coupling reactions with other amino acids or peptides using standard peptide coupling reagents.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in DMF.
Trityl Removal: Trifluoroacetic acid (TFA) in the presence of scavengers like water or triisopropylsilane.
Coupling Reagents: HATU, EDCI, DIPEA.
Major Products:
Deprotected Glutamine Derivatives: Upon removal of protecting groups.
Extended Peptides: When coupled with other amino acids or peptides.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biology:
Protein Engineering: Utilized in the synthesis of modified peptides for studying protein interactions and functions.
Medicine:
Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.
Industry:
Biotechnology: Used in the production of synthetic peptides for research and industrial applications.
Mechanism of Action
The compound itself does not have a direct mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using this compound can interact with various molecular targets, including enzymes, receptors, and other proteins, depending on their sequence and structure.
Comparison with Similar Compounds
Fmoc-L-glutamine: Lacks the trityl and 3-aminopropanoyl groups.
Fmoc-N2-(3-aminopropanoyl)-L-glutamine: Lacks the trityl group.
Fmoc-N5-trityl-L-glutamine: Lacks the 3-aminopropanoyl group.
Uniqueness:
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine: is unique due to the presence of both Fmoc and trityl protecting groups, making it versatile for use in complex peptide synthesis.
Biological Activity
Fmoc-N2-(3-aminopropanoyl)-N5-trityl-L-glutamine is a modified amino acid derivative that plays a significant role in biochemical research and therapeutic applications. This compound is particularly notable for its involvement in peptide synthesis and its potential biological activities, including effects on cellular metabolism, immune function, and protein synthesis. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure which includes:
- Fmoc Group : A protective group used in peptide synthesis.
- Trityl Group : Another protective group that enhances stability and solubility.
- Glutamine Backbone : An essential amino acid involved in various metabolic processes.
The molecular formula of this compound is C39H34N2O5 with a molecular weight of 610.71 g/mol .
Metabolism and Function
- Role in Nitrogen Metabolism : Glutamine, the core component of this compound, serves as a key nitrogen donor in various biosynthetic pathways, including nucleotide synthesis and amino acid metabolism. The metabolism of glutamine through enzymes such as glutamine synthetase (GS) and phosphate-dependent glutaminase (GLS) illustrates its critical role in maintaining cellular function and integrity .
- Immune Function : Glutamine is known to enhance immune responses, particularly in critically ill patients. It has been shown to stimulate protein synthesis and reduce proteolysis in enterocytes, thereby supporting gut integrity and immune function .
- Antioxidant Properties : The compound exhibits cytoprotective effects by modulating oxidative stress responses. Glutamine can influence the activity of transcription factors such as NF-κB, which are crucial for cellular responses to stress .
Clinical Studies
Several studies have assessed the impact of glutamine supplementation on critically ill patients:
- Systematic Review Findings : A systematic review indicated that glutamine supplementation did not significantly affect hospital mortality rates among various ICU populations. For instance, the relative risk (RR) for mortality was 0.88 (95% CI, 0.67 to 1.14) for low-dose glutamine (<0.3 g/kg/day) .
- Subgroup Analyses : In specific patient populations such as those with severe burns or acute pancreatitis, glutamine supplementation showed varying effects on mortality rates, suggesting a need for tailored approaches based on individual patient conditions .
Data Tables
Study Type | Population | Glutamine Dosage | Mortality RR | P-value |
---|---|---|---|---|
Systematic Review | ICU Patients | <0.3 g/kg/day | 0.88 (95% CI) | 0.32 |
Subgroup Analysis | Surgical ICU | >0.5 g/kg/day | 1.18 (95% CI) | 0.24 |
Severe Burns | Burn Patients | Not specified | 0.22 (P=0.008) | Significant |
Acute Pancreatitis | Pancreatitis Patients | Not specified | 0.27 (P=0.05) | Significant |
Properties
Molecular Formula |
C42H39N3O6 |
---|---|
Molecular Weight |
681.8 g/mol |
IUPAC Name |
(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-5-oxo-5-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C42H39N3O6/c46-38(26-27-43-41(50)51-28-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)44-37(40(48)49)24-25-39(47)45-42(29-14-4-1-5-15-29,30-16-6-2-7-17-30)31-18-8-3-9-19-31/h1-23,36-37H,24-28H2,(H,43,50)(H,44,46)(H,45,47)(H,48,49)/t37-/m0/s1 |
InChI Key |
KSGCMAQJWIHSDF-QNGWXLTQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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